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molecular formula C19H36N2O B8564887 Octadecanamide, N-cyano- CAS No. 79316-84-0

Octadecanamide, N-cyano-

Cat. No. B8564887
M. Wt: 308.5 g/mol
InChI Key: JLNVTYBXSXVIFD-UHFFFAOYSA-N
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Patent
US04726941

Procedure details

Stearoyl chloride (3.03 g, 0.010 mol) in 50 ml of freshly distilled dry THF was added drop-wise to a suspension of sodium cyanamide (1.92 g, 0.030 mol) in 100 ml of freshly distilled dry THF with vigorous stirring. The reaction was allowed to proceed at 25° C for 63 hours. The solids which formed were collected by filtration and the solid cake was suspended in 200 ml of distilled water. The resulting soapy suspension (pH 10.5) was acidified to pH 1.5 with 10% HCl, filtered, and air-dried to give 2.85 g (92.4% yield) of crude 7. This was dissolved in THF and the solution decolorized with activated charcoal. The filtrate was concentrated until the solution became turbid. Addition of petroleum ether gave 2.29 g (crop 1) of white waxy 7. The filtrate was concentrated and petroleum ether added to give 0.28 g (crop 2) of additional product giving a total yield of 83.3%, mp 74°-75 ° C. TLC: Rf =0.69 in EtOAc/petroleum ether/AcOH (50:100:1), detected by UV quenching (weak) and no color reaction with ferricyanide spray reagent; IR (Nujol, cm-1) 3210 (NH), 2250 (C≡N), 1735 (C=O); NMR (Silanor C, δ from TMS) 2.3-2.6 (t, --CH2 --CH2 --C=O), 1.0-1.8 (fused s, (CH2)14), 0.8-0.9 (t, CH3 --CH2 --); Anal. Calcd for C19H36N2O: C, 73.97; H, 11.76; N, 9.08. Found: C, 73.88; H, 11.50; N, 9.09.
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
EtOAc petroleum ether AcOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
92.4%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[N:21]#[C:22][NH2:23].[Na].C>C1COCC1>[C:1]([NH:23][C:22]#[N:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2,^1:23|

Inputs

Step One
Name
Quantity
3.03 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
N#CN.[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
EtOAc petroleum ether AcOH
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise
DISTILLATION
Type
DISTILLATION
Details
of freshly distilled dry THF with vigorous stirring
CUSTOM
Type
CUSTOM
Details
The solids which formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to give 2.85 g (92.4% yield) of crude 7
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated until the solution
ADDITION
Type
ADDITION
Details
Addition of petroleum ether
CUSTOM
Type
CUSTOM
Details
gave 2.29 g (crop 1) of white waxy 7
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
petroleum ether added
CUSTOM
Type
CUSTOM
Details
to give 0.28 g (crop 2) of additional product
CUSTOM
Type
CUSTOM
Details
giving a total yield of 83.3%, mp 74°-75 ° C
CUSTOM
Type
CUSTOM
Details
quenching (weak)
CUSTOM
Type
CUSTOM
Details
no color reaction with ferricyanide spray reagent

Outcomes

Product
Details
Reaction Time
63 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)NC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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